molecular formula C11H17N3O4 B3052860 1-(tert-Butoxycarbonyl)-L-histidine CAS No. 46924-53-2

1-(tert-Butoxycarbonyl)-L-histidine

Cat. No.: B3052860
CAS No.: 46924-53-2
M. Wt: 255.27 g/mol
InChI Key: RIYDBIMZBSHUFH-QMMMGPOBSA-N
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Description

1-(tert-Butoxycarbonyl)-L-histidine is a derivative of the amino acid histidine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis and other organic synthesis processes to protect the amino group from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(tert-Butoxycarbonyl)-L-histidine can be synthesized by reacting L-histidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction typically takes place in an aqueous solution or in a solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably .

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-L-histidine involves the protection of the amino group by the Boc group. This protection prevents unwanted reactions during synthesis processes. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its imidazole side chain, which can participate in various biochemical reactions and interactions. This makes it particularly valuable in the study of enzyme mechanisms and protein interactions .

Biological Activity

1-(tert-Butoxycarbonyl)-L-histidine (Boc-L-His) is a protected form of the amino acid histidine, widely utilized in peptide synthesis and various biochemical applications. This article reviews the biological activity of Boc-L-His, focusing on its synthesis, pharmacological properties, and potential therapeutic applications based on diverse research findings.

Synthesis and Properties

Boc-L-His is synthesized through the protection of the amino group of L-histidine with a tert-butyloxycarbonyl (Boc) group. This modification enhances the stability and solubility of histidine during peptide synthesis, facilitating the formation of histidine-containing peptides that exhibit significant biological activity. The Boc group can be removed under mild acidic conditions, allowing for the subsequent functionalization of histidine residues in peptides.

Antimicrobial Activity

Research has indicated that Boc-L-His and its derivatives possess antimicrobial properties. A study evaluated various xanthone-conjugated amino acids, including Boc-L-His derivatives, for their in vitro antibacterial and antifungal activities. The results demonstrated that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal efficacy against common pathogens such as Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Boc-L-His Derivatives

CompoundActivity TypeTarget OrganismInhibition Zone (mm)
7AntibacterialStaphylococcus aureus21 ± 2
8AntifungalCandida albicans24 ± 2
9AntibacterialEscherichia coli29 ± 1
StdControlGentamicin33 ± 2

Values are means of three determinations with standard deviations.

Anti-inflammatory Activity

In addition to its antimicrobial properties, Boc-L-His has been investigated for anti-inflammatory effects. Studies have shown that certain derivatives can inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases. The structure-activity relationship indicates that modifications to the histidine backbone can enhance anti-inflammatory activity .

Mechanistic Insights

The biological mechanisms underlying the activity of Boc-L-His are linked to its ability to interact with various biological targets. Molecular docking studies have revealed that Boc-L-His derivatives can bind effectively to bacterial enzymes involved in DNA replication and repair, such as DNA gyrase and topoisomerase IV. These interactions lead to inhibition of bacterial growth and suggest a dual mechanism of action .

Case Studies

  • In Vivo Efficacy : In a mouse model infected with vancomycin-intermediate Staphylococcus aureus, Boc-L-His derivatives demonstrated significant antibacterial activity, supporting their potential as therapeutic agents against multidrug-resistant infections .
  • Peptide Synthesis : Boc-L-His is frequently employed in synthesizing biologically active peptides. For example, peptides containing Boc-L-His have shown enhanced stability and bioactivity in various biological assays, indicating its utility in drug design .

Properties

IUPAC Name

(2S)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-5-7(13-6-14)4-8(12)9(15)16/h5-6,8H,4,12H2,1-3H3,(H,15,16)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYDBIMZBSHUFH-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90551713
Record name 1-(tert-Butoxycarbonyl)-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46924-53-2
Record name 1-(tert-Butoxycarbonyl)-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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